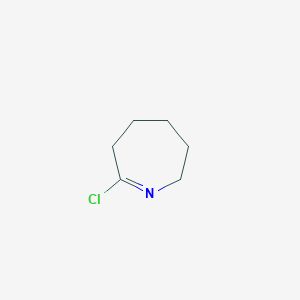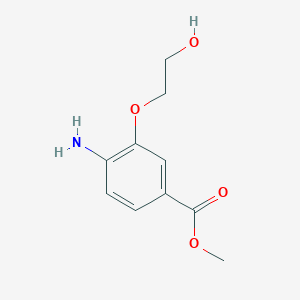
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine
概要
説明
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine is an organic compound that features a unique structure with a dioxin ring fused to a benzene ring
準備方法
The synthesis of 5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine typically involves several steps. One common method starts with 2,3-dihydroxybenzoic acid as the initial material. The synthetic route includes the alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to fewer side reactions, simplified synthetic and isolation processes, and increased yield with higher purity, making it suitable for large-scale preparation .
化学反応の分析
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
科学的研究の応用
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
5-(2-Aminoethoxy)-2,3-dihydro-1,4-benzodioxine can be compared with similar compounds such as:
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: This compound has a similar dioxin structure but lacks the ethylamine group.
2,3-Dihydrobenzo[b][1,4]dioxin-5-ol: This compound features a hydroxyl group instead of the ethylamine group.
Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate: This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC名 |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethanamine |
InChI |
InChI=1S/C10H13NO3/c11-4-5-12-8-2-1-3-9-10(8)14-7-6-13-9/h1-3H,4-7,11H2 |
InChIキー |
WPGSNSJXDNFWLM-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC=C2OCCN |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-[chloro(4-methylphenyl)methylidene]butanal](/img/structure/B8671225.png)



![5-Chloro-3,4-dihydro-2H-pyrano[2,3-d]pyridazine](/img/structure/B8671260.png)

![1-[3-(4-Bromophenoxy)propyl]piperazine](/img/structure/B8671287.png)



![4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzene-1-sulfonyl chloride](/img/structure/B8671311.png)
![1-[(tert-Butoxy)carbonyl]-4-cyclopentylpiperidine-4-carboxylic acid](/img/structure/B8671320.png)

